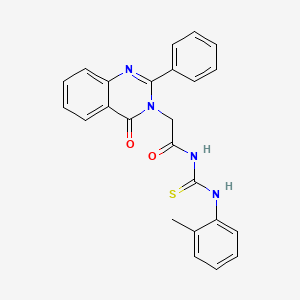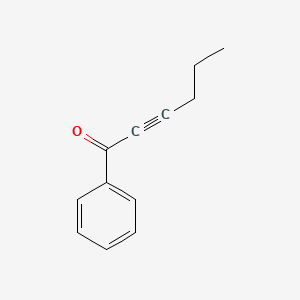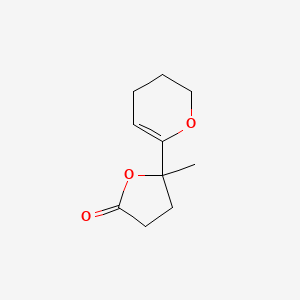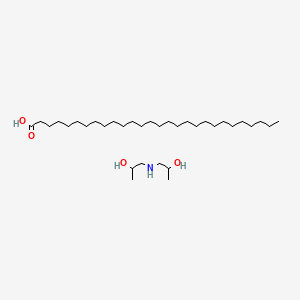![molecular formula C14H11N3O2 B14472869 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide CAS No. 65823-07-6](/img/structure/B14472869.png)
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide
- 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carboxylic acid
Uniqueness
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65823-07-6 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-methyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-4-11-10(6-8)14(19)17-7-9(13(15)18)3-5-12(17)16-11/h2-7H,1H3,(H2,15,18) |
InChI-Schlüssel |
NTIUZYIRHQFFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)

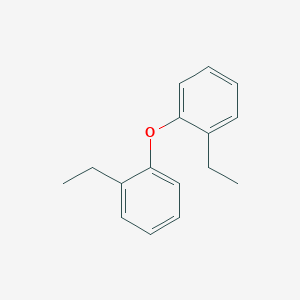
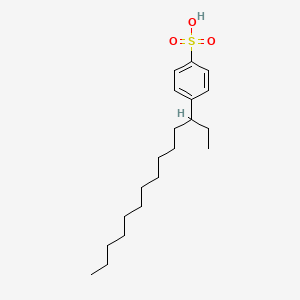
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
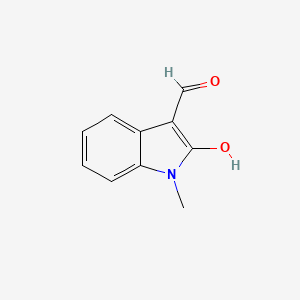
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
